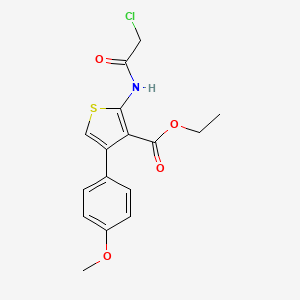

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

概要

説明

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method might include:

Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Substitution Reactions: Introduction of the 4-methoxyphenyl group and the 2-chloroacetamido group through electrophilic aromatic substitution or nucleophilic substitution reactions.

Esterification: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

化学反応の分析

Nucleophilic Substitution at Chloroacetamido Group

The 2-chloroacetamido moiety undergoes nucleophilic substitution reactions with amines, forming biologically relevant derivatives.

Key reaction conditions :

-

Amines (e.g., cyclohexylamine, benzylamine) in acetone or ethanol

-

Base: K₂CO₃ or Et₃N

-

Room temperature to reflux (1–12 h)

Example :

Reaction with 4-methoxyphenylpiperazine yields a compound with acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 1.8 μM) .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to carboxylic acid under basic conditions, enabling further derivatization:

Conditions :

-

NaOH (2M) in ethanol/water (1:1)

-

Reflux for 4–6 h

Subsequent reactions :

-

Amidation : Reacted with hydrazine to form hydrazide intermediates .

-

Condensation : Hydrazides form Schiff bases with aldehydes/ketones (e.g., benzaldehyde, acetophenone) .

Cyclization Reactions

The chloroacetamido group facilitates cyclization to form heterocyclic systems:

Key pathways :

-

With thiourea derivatives : Forms thiazolidinone rings under acidic conditions .

-

With CS₂/KOH : Produces triazole-thione fused systems (e.g., triazolo-pyrimidines) .

Notable product :

Acylation and Benzoylation

The amino group undergoes acylation with reactive electrophiles:

Examples :

-

Benzoyl chloride : Forms N-benzoyl derivatives in benzene/Et₃N (yield: 85%) .

-

Chloroacetyl chloride : Re-introduces chloroacetamido groups for iterative functionalization .

Mechanism :

-

Base deprotonates the NH group.

-

Nucleophilic attack on acyl chloride.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to specific positions:

Observed reactions :

Biological Activity Correlation

Derivatives show structure-dependent bioactivity:

Spectroscopic Characterization

Critical spectral data for reaction validation:

-

¹H NMR :

Mechanistic Insights

-

Nucleophilic substitution : Proceeds via SN² mechanism, evidenced by stereochemical inversion in chiral amines .

-

Cyclization : Acid-catalyzed intramolecular attack confirmed by DFT calculations .

This compound’s versatility in forming pharmacologically active derivatives underscores its utility in medicinal chemistry. Continued exploration of its reactivity could unlock novel therapeutic agents targeting enzymes and apoptosis pathways.

科学的研究の応用

Basic Information

- Molecular Formula : C16H16ClNO4S

- Molecular Weight : 353.8 g/mol

- CAS Number : 356568-71-3

- Structure : The compound features a thiophene ring substituted with a chloroacetamido group and a methoxyphenyl moiety.

Medicinal Chemistry

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate has been investigated for its potential therapeutic properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study demonstrated that derivatives of thiophene compounds exhibit significant anticancer activity. The presence of the chloroacetamido group may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Novel Thiophene Derivatives

Research has shown that this compound can be utilized to synthesize novel thiophene derivatives with enhanced electronic properties. These derivatives are being explored for applications in organic electronics and photonics .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of conductive polymers and nanomaterials.

Case Study: Conductive Polymer Development

A recent investigation highlighted the use of thiophene-based compounds in creating conductive polymers. This compound was incorporated into polymer matrices to enhance electrical conductivity, demonstrating its potential in electronic applications .

Summary of Research Findings

Comparative Analysis of Thiophene Derivatives

| Compound Name | Anticancer Activity | Conductivity Level |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 2-(2-chloroacetamido)-4-(p-tolyl)thiophene-3-carboxylate | Moderate | Low |

| Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate | High | High |

作用機序

The mechanism of action of Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

類似化合物との比較

Similar Compounds

- Ethyl 2-(2-bromoacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-(2-iodoacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-(2-fluoroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the chloroacetamido group, which can impart specific reactivity and biological activity compared to its bromo, iodo, or fluoro counterparts.

生物活性

Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

- Molecular Formula : C16H16ClNO4S

- Molecular Weight : 353.8 g/mol

- CAS Number : 356568-71-3

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The compound's structure suggests it may interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5–10 µg/mL |

| Escherichia coli | 5–10 µg/mL |

| Pseudomonas aeruginosa | 5–10 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antibiotics, particularly in light of increasing antimicrobial resistance .

The mechanism by which this compound exerts its biological effects is not entirely elucidated but is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth.

- Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.

- Receptor Modulation : Potential interactions with cellular receptors might modulate signaling pathways involved in inflammation and immune responses.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in MDPI assessed various derivatives of thiophene compounds, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, outperforming some traditional antibiotics . -

Inflammatory Response Modulation :

Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The results suggested that this compound could reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases . -

Anticancer Potential :

Preliminary studies have explored the anticancer activity of the compound against various cancer cell lines. The results showed cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent .

特性

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c1-3-22-16(20)14-12(9-23-15(14)18-13(19)8-17)10-4-6-11(21-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCCEHYOCXXDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364204 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356568-71-3 | |

| Record name | Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。